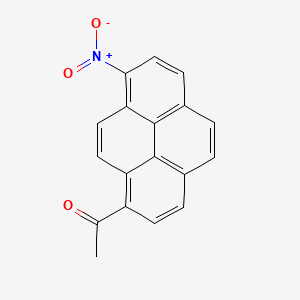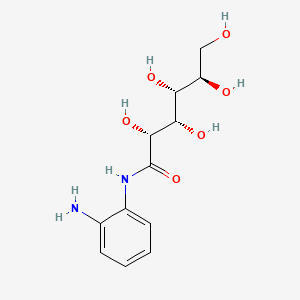
1-(6-Nitro-1-pyrenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Nitro-1-pyrenyl)-ethanone is an organic compound characterized by the presence of a nitro group attached to a pyrene ring, which is further connected to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitro-1-pyrenyl)-ethanone typically involves the nitration of pyrene followed by the introduction of an ethanone group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the pyrene ring. The subsequent step involves the Friedel-Crafts acylation reaction, where the nitrated pyrene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Nitro-1-pyrenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Nitro-1-pyrenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Employed in fluorescence studies due to its pyrene moiety, which exhibits strong fluorescence properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent marker in biological assays.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific fluorescence characteristics.
Wirkmechanismus
The mechanism of action of 1-(6-Nitro-1-pyrenyl)-ethanone involves its interaction with molecular targets through its nitro and pyrene groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Nitro-1-pyrenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(6-Nitro-1-pyrenyl)acetamide: Contains an amide group instead of an ethanone group.
1-(6-Nitro-1-pyrenyl)benzoic acid: Features a carboxylic acid group in place of the ethanone group.
Uniqueness
1-(6-Nitro-1-pyrenyl)-ethanone is unique due to its specific combination of a nitro group and an ethanone group attached to a pyrene ring. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
30436-88-5 |
|---|---|
Molekularformel |
C18H11NO3 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
1-(6-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)13-6-2-11-4-8-15-16(19(21)22)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,1H3 |
InChI-Schlüssel |
PBUABMLYGJUJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















